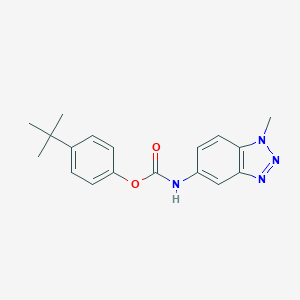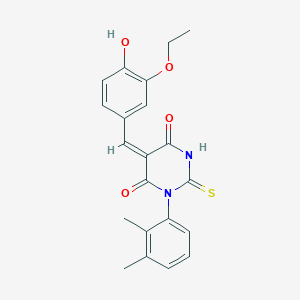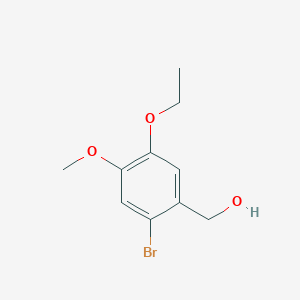
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.377 g/mol . This compound is known for its unique structure, which combines a tert-butylphenyl group with a benzotriazole moiety through a carbamate linkage. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate typically involves the reaction of 4-tert-butylphenyl isocyanate with 1-methyl-1H-1,2,3-benzotriazole-5-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation Reactions: The tert-butylphenyl group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzotriazole derivatives.
Oxidation Reactions: Oxidized tert-butylphenyl derivatives.
Reduction Reactions: Amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)]phenylcarbamate
Uniqueness
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is unique due to its combination of a tert-butylphenyl group and a benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4g/mol |
IUPAC-Name |
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)12-5-8-14(9-6-12)24-17(23)19-13-7-10-16-15(11-13)20-21-22(16)4/h5-11H,1-4H3,(H,19,23) |
InChI-Schlüssel |
XDBGULAIABOZJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butyl-4-[(butylthio)methyl]-2-furoic acid](/img/structure/B425945.png)
![N-(2-cyanoethyl)-N-({5-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B425946.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B425947.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425948.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425949.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425953.png)
![isopropyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425956.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425960.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425961.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B425962.png)
![N-cyclopropyl-2-{3-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425963.png)
![3-ethyl-1-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B425967.png)

